Temsirolimus

Description

Properties

IUPAC Name |

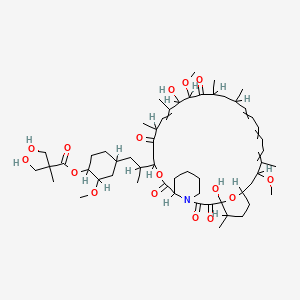

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPNZQVSJQDFBE-FUXHJELOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H87NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040945 | |

| Record name | Temsirolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Temsirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water; soluble in alcohol, Solubility is independent of pH, Soluble in water, 2.35e-03 g/L | |

| Record name | Temsirolimus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Temsirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white powder, White solid | |

CAS No. |

162635-04-3 | |

| Record name | Temsirolimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162635-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temsirolimus [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162635043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temsirolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42-[2,2-bis(hydroxymethyl)propionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMSIROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624KN6GM2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Temsirolimus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Temsirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Temsirolimus: An In-depth Technical Guide to its Mechanism of Action in mTORC1 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temsirolimus, a specific inhibitor of the mammalian target of rapamycin (mTOR), has emerged as a critical therapeutic agent in the treatment of various cancers, most notably advanced renal cell carcinoma.[1] Its mechanism of action is centered on the selective inhibition of the mTORC1 signaling complex, a pivotal regulator of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound-mediated mTORC1 inhibition. We delve into the upstream activation and downstream effector pathways, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for key assays used to elucidate its mechanism. Visualizations of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in modulating mTORC1 signaling.

Introduction to mTORC1 Signaling

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, and proliferation in response to environmental cues such as nutrients and growth factors.[1] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2. This compound specifically targets mTORC1.[1]

The mTORC1 complex integrates signals from various upstream pathways, including the PI3K/Akt pathway, to control protein synthesis and cell growth.[1] Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] Dysregulation of the mTORC1 pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3]

Mechanism of Action of this compound

This compound is a synthetic ester of sirolimus (rapamycin) that exhibits its inhibitory effect on mTORC1 through a multi-step process:

-

Binding to FKBP12: this compound first binds with high affinity to the intracellular protein FK506-binding protein 12 (FKBP12).[1] This binding is a prerequisite for its mTORC1 inhibitory activity.[3]

-

Formation of the this compound-FKBP12 Complex: The binding of this compound to FKBP12 induces a conformational change in FKBP12, forming an active inhibitory complex.[4]

-

Inhibition of mTORC1: The this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[3] This ternary complex formation allosterically inhibits the kinase activity of mTORC1.[5]

This inhibition leads to a cascade of downstream effects, ultimately resulting in the suppression of tumor growth, proliferation, and angiogenesis.[1][6]

Visualizing the this compound Mechanism of Action

Caption: this compound inhibits mTORC1 by forming a complex with FKBP12.

Upstream Regulation of mTORC1

The activity of mTORC1 is tightly controlled by a complex signaling network that responds to various extracellular and intracellular cues. A primary activation pathway involves:

-

Growth Factor Signaling: Binding of growth factors (e.g., insulin, IGF-1) to their receptor tyrosine kinases (RTKs) on the cell surface initiates a signaling cascade.

-

PI3K/Akt Pathway: Activated RTKs recruit and activate phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt.[1]

-

TSC Complex Inhibition: Akt phosphorylates and inactivates the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2. The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb.

-

Rheb Activation: Inactivation of the TSC complex allows Rheb to accumulate in its GTP-bound, active state.

-

mTORC1 Activation: Rheb-GTP directly binds to and activates the kinase domain of mTOR within the mTORC1 complex.[2]

Downstream Effectors of mTORC1 Inhibition by this compound

The therapeutic effects of this compound are mediated through the inhibition of key downstream targets of mTORC1:

-

S6 Kinase 1 (S6K1): mTORC1 directly phosphorylates and activates S6K1. Activated S6K1 then phosphorylates several substrates, including the ribosomal protein S6, which enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Inhibition of mTORC1 by this compound leads to the dephosphorylation and inactivation of S6K1, thereby suppressing protein synthesis.[2]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNAs that encode proteins involved in cell growth and proliferation, such as cyclins and c-Myc. This compound-mediated inhibition of mTORC1 prevents the phosphorylation of 4E-BP1, causing it to remain bound to eIF4E and thereby inhibiting the translation of these key proteins.[7]

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α): mTORC1 can promote the translation of HIF-1α, a key transcription factor that regulates the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). By inhibiting mTORC1, this compound can reduce the levels of HIF-1α and subsequently decrease VEGF production, leading to an anti-angiogenic effect.[6][8]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various experimental settings.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (mTOR Kinase Activity) | 1.76 µM | Cell-free in vitro assay | N/A |

| IC50 (Cell Proliferation) | 0.35 µM | A498 (Human kidney carcinoma) | N/A |

| >1 µM | Caki-1 (Human kidney carcinoma) | N/A | |

| >1 µM | 786-O (Human kidney carcinoma) | N/A | |

| Binding Affinity (Kd) of Rapamycin to FKBP12 | 0.2 nM | In vitro | N/A |

Experimental Protocols

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of mTORC1.

Materials:

-

Purified active mTORC1 complex

-

Recombinant, inactive S6K1 or 4E-BP1 as substrate

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or ATP and phospho-specific antibodies

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the purified mTORC1 complex, the substrate (S6K1 or 4E-BP1), and the this compound dilution or vehicle control.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiography).

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Analyze the phosphorylation of the substrate by autoradiography or by Western blotting using phospho-specific antibodies against p-S6K1 (Thr389) or p-4E-BP1 (Thr37/46).

Visualizing the In Vitro mTOR Kinase Assay Workflow

Caption: Workflow for an in vitro mTOR kinase assay.

Western Blot Analysis of mTORC1 Signaling

This protocol is used to quantify the levels of total and phosphorylated proteins in the mTORC1 pathway in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for mTOR, S6K1, 4E-BP1, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-S6K1, total S6K1, p-4E-BP1, total 4E-BP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.

Visualizing the Cell Viability Assay Workflow

Caption: Workflow for a cell viability (MTS) assay.

Conclusion

This compound exerts its potent anti-tumor effects through the specific and well-characterized inhibition of the mTORC1 signaling pathway. By forming a complex with FKBP12, this compound effectively shuts down the kinase activity of mTORC1, leading to the suppression of key downstream effectors involved in protein synthesis, cell growth, and angiogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the mechanism of this compound and develop novel therapies targeting the mTORC1 pathway. A thorough understanding of these molecular interactions is paramount for optimizing its clinical use and overcoming potential mechanisms of resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mTORC1 inhibitors: is this compound in renal cancer telling us how they really work? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.waocp.org [journal.waocp.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Antiangiogenic potential of the Mammalian target of rapamycin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radio-sensitization effect of an mTOR inhibitor, this compound, on lung adenocarcinoma A549 cells under normoxic and hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Temsirolimus: An In-Depth Technical Guide to a Selective mTOR Inhibitor

Introduction

Temsirolimus, marketed under the brand name Torisel, is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase, a pivotal regulator of cellular processes.[1][2] It is a derivative of sirolimus (rapamycin) and is utilized as an antineoplastic agent, primarily in the treatment of advanced renal cell carcinoma (RCC).[3][4] Its approval by the U.S. Food and Drug Administration (FDA) in May 2007 marked a significant advancement in targeted therapy for this challenging malignancy.[1][5] this compound was the first mTOR inhibitor to demonstrate a significant increase in overall survival for patients with advanced RCC, particularly those with a poor prognosis.[6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, the signaling pathways it modulates, relevant experimental protocols, and key clinical data.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the mTOR kinase, a serine/threonine protein kinase that is a central controller of cell growth, proliferation, survival, and angiogenesis.[2][7] The mTOR pathway is often hyperactivated in various cancers, making it a critical target for therapeutic intervention.[7]

This compound's mechanism involves the following key steps:

-

Intracellular Binding: this compound first binds to the abundant intracellular protein, FK506-binding protein 12 (FKBP-12).[7][8]

-

mTORC1 Inhibition: The resulting this compound-FKBP-12 complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).[8] this compound is highly specific for mTORC1, which integrates signals from growth factors and nutrients to regulate cell growth.[7][8]

-

Disruption of Downstream Signaling: Inhibition of mTORC1 blocks the phosphorylation and activation of its key downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][8]

-

Cellular Effects: The disruption of this signaling cascade leads to several anti-cancer effects:

-

Inhibition of Protein Synthesis: Reduced phosphorylation of p70S6K and 4E-BP1 dampens the protein synthesis machinery required for cell growth and proliferation.[8]

-

Cell Cycle Arrest: this compound induces a G1/S phase cell cycle arrest, preventing cancer cells from dividing.[3][9][10]

-

Anti-Angiogenesis: The inhibition of mTORC1 reduces the levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical for the expression of vascular endothelial growth factor (VEGF).[3][8][11] This leads to a decrease in the formation of new blood vessels that supply tumors.

-

Induction of Autophagy: Under normal conditions, mTORC1 suppresses autophagy. Inhibition by this compound can upregulate this cellular degradation process, which may lead to cell death in cancer cells.[8][9]

-

Signaling Pathways

The primary pathway affected by this compound is the PI3K/Akt/mTOR signaling cascade. This pathway is a crucial regulator of normal cellular physiology and is frequently dysregulated in cancer.

Pharmacokinetics and Pharmacodynamics

The clinical activity of this compound is governed by its pharmacokinetic and pharmacodynamic properties. It is administered intravenously and is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][12]

Pharmacokinetic Profile

| Parameter | Value | Reference |

| Administration | Intravenous (IV) infusion | [4] |

| Bioavailability | 100% (IV) | [11] |

| Metabolism | Hepatic, primarily via CYP3A4 | [3][12] |

| Primary Metabolite | Sirolimus (rapamycin), equally potent | [3][11] |

| Mean Half-life | This compound: ~17.3 hoursSirolimus: ~54.6 hours | [3][11] |

| Excretion | Predominantly in feces (~78%)Urine (~5%) | [3][11] |

Pharmacodynamic Effects

Pharmacodynamic studies confirm that this compound effectively engages its target. A single 25-mg IV dose has been shown to suppress mTOR-mediated signaling for a prolonged duration.[13] The inhibition of the phosphorylation of the S6 ribosomal protein (S6RP), a downstream substrate in the mTOR pathway, serves as a key biomarker of the drug's activity.[13] Studies in healthy individuals showed that the extent and duration of S6RP phosphorylation inhibition were dose-dependent.[13]

Clinical Efficacy in Advanced Renal Cell Carcinoma

The approval of this compound was largely based on a pivotal international, three-arm, Phase III randomized controlled trial involving 626 patients with previously untreated, poor-prognosis advanced RCC.[1][6] This trial compared this compound monotherapy, interferon-alfa (IFN-α) monotherapy, and a combination of both.

Phase III Trial Results (Poor-Prognosis Advanced RCC)

| Endpoint | This compound (25 mg) | Interferon-α | Hazard Ratio (HR) | P-value |

| Median Overall Survival (OS) | 10.9 months | 7.3 months | 0.73 | .0078 |

| Median Progression-Free Survival (PFS) | 5.5 months | 3.1 months | 0.66 | .0001 |

Data sourced from the Global Advanced Renal Cell Carcinoma (ARCC) Trial.[1][14][6]

The results demonstrated that this compound monotherapy significantly increased median overall survival by 49% compared to interferon-alfa.[1] The combination of this compound and IFN-α did not result in a significant survival benefit over IFN-α alone.[1]

Key Experimental Protocols

Assessing the in vitro activity of this compound involves standardized laboratory procedures to measure its effects on cancer cell lines. Western blotting is a fundamental technique used to confirm the mechanism of action by analyzing changes in protein phosphorylation within the mTOR pathway.

Protocol: Western Blot Analysis for mTOR Pathway Inhibition

1. Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway (e.g., mTOR, p70S6K, S6, 4E-BP1) in a cancer cell line (e.g., Bel-7402 liver cancer cells).[15]

2. Materials:

-

Cancer cell line (e.g., Bel-7402)

-

Cell culture medium and supplements

-

This compound (CCI-779)

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, anti-S6, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control (e.g., anti-β-actin).[15]

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

3. Methodology:

-

Cell Culture and Treatment: Plate Bel-7402 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2, 24, or 48 hours).[15][16]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control. Compare the results between untreated and this compound-treated samples to assess the degree of inhibition.

Therapeutic Rationale and Clinical Outcomes

The clinical use of this compound is founded on a clear logical progression from its molecular action to its therapeutic benefit. By targeting a pathway central to cancer cell proliferation and angiogenesis, it effectively slows tumor progression and improves survival in a specific patient population.

Conclusion

This compound is a potent and selective inhibitor of mTORC1 that has established a crucial role in the management of advanced renal cell carcinoma. Its well-defined mechanism of action, which translates into the inhibition of cell proliferation and angiogenesis, provides a clear rationale for its use in targeted cancer therapy. The robust clinical data supporting its efficacy, particularly the significant improvement in overall survival for poor-prognosis patients, underscores its value in the oncology armamentarium. Continued research aims to identify predictive biomarkers to better select patients who will derive the most benefit and to explore its utility in other malignancies and in combination with other targeted agents.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. This compound, an mTOR inhibitor for treatment of patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Clinical experience with this compound in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. ashpublications.org [ashpublications.org]

- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. FDA approval summary: this compound as treatment for advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The novel mTOR inhibitor CCI-779 (this compound) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Effectors of Temsirolimus: p70S6K and 4E-BP1

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A detailed examination of the molecular mechanism of the mTOR inhibitor temsirolimus, focusing on its impact on the key downstream signaling proteins p70S6K and 4E-BP1. This guide provides a comprehensive overview of the signaling pathways, quantitative data on inhibitory effects, and detailed experimental protocols for studying these interactions.

Introduction: this compound and the mTOR Signaling Nexus

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] this compound (CCI-779) is a specific, allosteric inhibitor of mTOR, primarily targeting the functions of mTORC1.[1][4]

mTORC1 integrates signals from various upstream stimuli, including growth factors (via the PI3K/Akt pathway), nutrients (amino acids), and cellular energy status, to control protein synthesis.[3][5][6] Its central role in promoting cell growth and proliferation makes it a critical target in cancer therapy.[2][7] this compound exerts its therapeutic effects by disrupting the signaling cascade downstream of mTORC1, leading to cell cycle arrest and inhibition of tumor growth.[3][7] This guide focuses on the two best-characterized downstream effectors of mTORC1 that are directly impacted by this compound: the 70-kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][8][9]

Mechanism of this compound Action

This compound is a soluble ester of sirolimus (rapamycin).[10][11] Its mechanism of action begins with its binding to the intracellular protein FK506-binding protein 12 (FKBP12).[1][4] The resulting this compound-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[12] This interaction does not directly inhibit the catalytic activity of the mTOR kinase domain but allosterically prevents mTORC1 from accessing and phosphorylating its key downstream substrates, p70S6K and 4E-BP1, thereby suppressing the protein synthesis machinery required for cell growth and proliferation.[1][12]

This compound and the Regulation of p70S6K

p70S6 Kinase 1 (p70S6K1) is a critical regulator of protein synthesis and cell growth.[8] Upon activation by mTORC1, p70S6K phosphorylates several substrates, most notably the 40S ribosomal protein S6 (S6).[2] This phosphorylation enhances the translation of a specific class of mRNAs, known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which encode components of the translational machinery, such as ribosomal proteins and elongation factors.[9]

Effect of this compound: By inhibiting mTORC1, this compound prevents the phosphorylation of p70S6K at key activating residues, such as Threonine 389 (Thr389).[2][13] This leads to the inactivation of p70S6K, subsequent dephosphorylation of S6, and a reduction in ribosome biogenesis and protein synthesis, ultimately contributing to G1 cell cycle arrest.[7] The phosphorylation status of p70S6K is a widely used pharmacodynamic biomarker for mTORC1 inhibitor activity.[7]

This compound and the Regulation of 4E-BP1

Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is a translational repressor.[8] In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing it from assembling into the eIF4F complex.[8][9] This complex is essential for the initiation of cap-dependent translation, a process required for the synthesis of most cellular proteins, including those critical for cell growth and division, such as cyclins and c-Myc.

Effect of this compound: mTORC1 activation leads to the hierarchical phosphorylation of 4E-BP1 at multiple sites (including Thr37/46, Ser65, and Thr70).[5][14] This hyperphosphorylation causes 4E-BP1 to dissociate from eIF4E, lifting the translational repression and allowing protein synthesis to proceed.[6][8] this compound, by inhibiting mTORC1, prevents the phosphorylation of 4E-BP1.[2] As a result, 4E-BP1 remains in its active, hypophosphorylated state, bound to eIF4E, thereby suppressing cap-dependent translation and inhibiting cell proliferation.[6] It is noteworthy that phosphorylation of some 4E-BP1 sites is less sensitive to allosteric mTORC1 inhibitors like this compound compared to ATP-competitive inhibitors.[5]

Quantitative Data on this compound Effects

The following tables summarize quantitative data from various studies, illustrating the effects of this compound on cell proliferation and the phosphorylation of its downstream targets.

Table 1: Effect of this compound on Cell Proliferation (IC50)

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| Bel-7402 | Liver Cancer | > 0.312 µM (Significant effect) | [2] |

| PC-3 | Prostate Cancer | ~5-15 µM (Complete inhibition) | [15] |

| DU145 | Prostate Cancer | ~5-15 µM (Complete inhibition) | [15] |

| SKUT1B, AN3CA, etc. | Endometrial Cancer | ~1 nM (Sensitive lines) | [16] |

| T24, RT-4, PCI-1, etc. | Bladder & HNSCC | ~25-60 µg/mL (Maximum impact) |[17] |

Table 2: Effect of this compound on p70S6K and 4E-BP1 Phosphorylation

| Cell Line | Cancer Type | This compound Conc. | Effect on p-p70S6K (Thr389) | Effect on p-4E-BP1 (Thr37/46) | Reference |

|---|---|---|---|---|---|

| Bel-7402 | Liver Cancer | Not specified | Inhibited | Inhibited | [2] |

| A498, Caki-1, UMRC3 | Renal Cell Carcinoma | 10 nM | Decreased | No effect observed | [4] |

| Endometrial Cancer Cells | Endometrial Cancer | Various | Completely prevented p-rS6 | Not specified |[16] |

Note: The effect of this compound can be cell-line dependent. For instance, in some renal cell carcinoma lines, this compound effectively decreased p-p70S6K phosphorylation with no discernible effect on p-4EBP1.[4] This highlights the complexity of mTOR signaling and the differential sensitivity of its substrates to inhibition.

Detailed Experimental Protocols

Western Blotting for Phospho-p70S6K and Phospho-4E-BP1

This protocol is used to qualitatively and quantitatively assess the phosphorylation status of mTORC1 downstream effectors in response to this compound treatment.

1. Cell Culture and Treatment:

-

Plate cells (e.g., A498, Bel-7402) in appropriate growth medium and allow them to adhere overnight.[18]

-

Treat cells with various concentrations of this compound (e.g., 0.1 nM to 150 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[4][18]

2. Cell Lysis:

-

Wash cells with ice-cold PBS.[19]

-

Add ice-cold RIPA or NP40 lysis buffer supplemented with protease and phosphatase inhibitors.[19][20]

-

Scrape adherent cells and collect the lysate.[19]

-

Centrifuge the lysate at ~12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[19]

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit.[20]

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 30-50 µg) by boiling in SDS sample buffer.[21]

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For resolving 4E-BP1 isoforms, an 18% Tris-Glycine gel may be required.[4]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][22]

5. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[21]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for:

-

Wash the membrane three times with TBST.[21]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Wash the membrane again three times with TBST.[21]

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[21]

-

Visualize protein bands using an imaging system or X-ray film.[19][21]

-

Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein and the loading control.

In Vitro mTORC1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of purified or immunoprecipitated mTORC1.

1. Immunoprecipitation of mTORC1:

-

Lyse cells (e.g., HEK293E) in CHAPS-containing lysis buffer, which preserves the integrity of the mTORC1 complex.[23][24]

-

Incubate the lysate with an antibody against an mTORC1 component (e.g., mTOR or Raptor) for 1-2 hours at 4°C.[25]

-

Add Protein A/G beads to capture the antibody-mTORC1 complexes.[25]

-

Wash the immunoprecipitates multiple times with wash buffers to remove non-specific proteins.[25][26]

2. Kinase Reaction:

-

Resuspend the mTORC1-bound beads in a kinase assay buffer.[26]

-

Add the this compound-FKBP12 complex (or this compound if FKBP12 is present in the lysate) at desired concentrations.[27] Incubate for ~20 minutes on ice.[26][27]

-

Add a purified substrate, such as GST-4E-BP1, and ATP to initiate the kinase reaction.[26]

-

Incubate the reaction at 30-37°C for 30-60 minutes with shaking.[25][26]

3. Termination and Detection:

-

Stop the reaction by adding 4x SDS sample buffer and boiling.[26]

-

Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

Cell Proliferation (MTT) Assay

This assay assesses the functional outcome of mTORC1 inhibition on cell viability and proliferation.

1. Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to attach for 24 hours.[18]

2. Drug Treatment:

-

Treat the cells in triplicate with a serial dilution of this compound for a specified duration (e.g., 72 hours).[18] Include vehicle-only wells as a control.

3. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolic enzymes will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

Conclusion

This compound is a potent and specific inhibitor of the mTORC1 signaling pathway. Its mechanism of action is centered on the prevention of the phosphorylation and subsequent activation of two key downstream effectors: p70S6K and 4E-BP1. By inhibiting p70S6K, this compound curtails ribosome biogenesis and the translation of essential proteins for the translational machinery. Simultaneously, by maintaining 4E-BP1 in its active, hypophosphorylated state, it enforces a critical blockade on cap-dependent translation, which is required for the synthesis of proteins that drive cell cycle progression. The combined effect of modulating these two critical nodes of protein synthesis regulation underlies the potent anti-proliferative and anti-tumor effects of this compound observed in preclinical and clinical settings. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the molecular impacts of this important therapeutic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The novel mTOR inhibitor CCI-779 (this compound) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTORC1 inhibitors: is this compound in renal cancer telling us how they really work? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of mTOR Inhibitors and PI3K Pathway Blockade in Renal Cell Cancer | Oncohema Key [oncohemakey.com]

- 7. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. This compound: a safety and efficacy review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blotting [bio-protocol.org]

- 14. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Preclinical evaluation of the mTOR inhibitor, this compound, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. origene.com [origene.com]

- 20. mdpi.com [mdpi.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 23. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 24. doaj.org [doaj.org]

- 25. researchgate.net [researchgate.net]

- 26. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 27. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

Temsirolimus: A Technical Guide to its Core Function in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temsirolimus, a specific inhibitor of the mammalian target of rapamycin (mTOR), plays a critical role in cellular regulation by impeding protein synthesis. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role within the PI3K/AKT/mTOR signaling pathway and its subsequent effects on downstream effectors that govern the machinery of protein translation. This guide offers a compilation of quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and processes involved.

Introduction

This compound (CCI-779) is a water-soluble ester of sirolimus and a key therapeutic agent, particularly in the treatment of advanced renal cell carcinoma.[1][2] Its primary mechanism of action is the inhibition of mTOR, a serine/threonine protein kinase that serves as a central regulator of cell growth, proliferation, survival, and metabolism.[3] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[3] this compound, upon entering the cell, binds to the intracellular protein FKBP-12 (FK506-binding protein 12).[3] The resulting this compound-FKBP12 complex then binds to and allosterically inhibits the function of mTORC1.[3] This inhibition disrupts the signaling cascade that is essential for protein synthesis, leading to cell cycle arrest and the suppression of tumor growth.[1][4]

The PI3K/AKT/mTOR Signaling Pathway and this compound

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth and proliferation in response to growth factors and nutrients. This compound directly intervenes in this pathway at the level of mTORC1.

Pathway Overview

In response to growth factor stimulation, receptor tyrosine kinases activate PI3K, which in turn phosphorylates and activates AKT. Activated AKT can then phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. This inhibition of TSC allows for the activation of mTORC1. Activated mTORC1 then phosphorylates its two major downstream effectors involved in protein synthesis: ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]

dot

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Downstream Effectors of mTORC1

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. Activated S6K1 then phosphorylates several substrates, including the ribosomal protein S6, which enhances the translation of a specific subset of mRNAs that contain a 5' terminal oligopyrimidine tract (5'TOP). These mRNAs typically encode for components of the translational machinery itself, such as ribosomal proteins and elongation factors.

-

4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its assembly into the eIF4F complex.[5] This complex is essential for the initiation of cap-dependent translation. Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from eIF4E, allowing for the formation of the eIF4F complex and the initiation of translation.[5]

By inhibiting mTORC1, this compound prevents the phosphorylation and activation of S6K1 and the phosphorylation and inactivation of 4E-BP1. This dual effect leads to a significant reduction in overall protein synthesis.[6]

Quantitative Analysis of this compound-Mediated Inhibition

The inhibitory effect of this compound on cell proliferation and mTOR signaling has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to denote the potency of a drug.

| Cell Line | Cancer Type | Parameter | IC50 Value | Reference |

| A498 | Renal Cell Carcinoma | Cell Viability (72 hrs) | 0.35 µM | [7] |

| A498 | Renal Cell Carcinoma | Cell Viability (6 days) | 0.5 µM | [7] |

| LNCap | Prostate Cancer | Cell Proliferation | ≥50% inhibition at <5 µM | [8] |

| PC3MM2 | Prostate Cancer | Cell Proliferation | ≥50% inhibition at <5 µM | [8] |

| MDA468 | Breast Cancer | Cell Proliferation | ≥50% inhibition at <5 µM | [8] |

| H446 | Small Cell Lung Cancer | Cell Proliferation | ≥50% inhibition at <5 µM | [8] |

| Caco2 | Colorectal Cancer | Cell Proliferation | ≥50% inhibition at <5 µM | [8] |

| In vitro | Cell-free assay | mTOR kinase activity | 1.76 µM | [6][9] |

Experimental Protocols for Assessing Protein Synthesis Inhibition

Several robust methods are available to measure the impact of this compound on protein synthesis.

Western Blotting for Phosphorylated S6K1 and 4E-BP1

This method provides a direct assessment of the activity of the mTORC1 pathway.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% w/v BSA in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C with gentle agitation. Recommended antibody dilution is typically 1:1000.[10]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[10]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

dot

Caption: Western Blotting Experimental Workflow.

Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation, providing a snapshot of the translational activity in a cell. A decrease in the polysome fraction relative to the monosome fraction indicates an inhibition of translation initiation.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound. Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 15-30 minutes to arrest translation elongation and preserve polysomes.[11] Lyse cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.[12]

-

Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 15-50%) in ultracentrifuge tubes.[13]

-

Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 36,000 rpm for 3 hours at 4°C) in a swinging-bucket rotor.[13]

-

Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to ribosomal subunits, monosomes, and polysomes.

dot

Caption: Polysome Profiling Experimental Workflow.

SUnSET (Surface Sensing of Translation) Assay

SUnSET is a non-radioactive method to measure global protein synthesis based on the incorporation of the tRNA analog puromycin into nascent polypeptide chains.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Puromycin Labeling: Add a low concentration of puromycin (e.g., 5 µg/mL) to the culture medium and incubate for a short period (e.g., 15 minutes).[14]

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.

-

Western Blotting: Perform Western blotting as described in section 4.1, using a primary antibody that specifically recognizes puromycin.[14] The intensity of the puromycin signal is proportional to the rate of global protein synthesis.

Conclusion

This compound effectively inhibits protein synthesis by targeting the mTORC1 complex within the PI3K/AKT/mTOR signaling pathway. This action prevents the phosphorylation of key downstream effectors, S6K1 and 4E-BP1, leading to a global reduction in mRNA translation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the molecular mechanisms and therapeutic applications of this compound. The visualization of the involved pathways and workflows aims to facilitate a deeper understanding of its core function. Further research into the nuanced effects of this compound on the translation of specific mRNA subsets will continue to refine our understanding of its therapeutic potential.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. mesoscale.com [mesoscale.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. Polysome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to perform polysome profiling in primary differentiating murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dirusciolab.com [dirusciolab.com]

- 14. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Temsirolimus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsirolimus, a specific inhibitor of the mammalian target of rapamycin (mTOR), is a key therapeutic agent in the treatment of advanced renal cell carcinoma. A derivative of sirolimus, it exhibits improved stability and solubility.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, with a focus on its interaction with the PI3K/AKT/mTOR signaling pathway. Detailed experimental protocols for its characterization are also presented to aid researchers in their drug development and analysis efforts.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic lactone and a prodrug of sirolimus. Its chemical structure is characterized by a large ring system with multiple stereocenters and functional groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.0(4,9)]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |

| Molecular Formula | C56H87NO16 | |

| Molecular Weight | 1030.29 g/mol | |

| SMILES Notation | C[C@@H]1CC[C@H]2C--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)--INVALID-LINK--C[C@@H]4CC--INVALID-LINK--OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)C)/C">C@@HOC | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol and chloroform. | |

| Stability | Light and temperature dependent. Solutions are more stable when protected from light and stored at lower temperatures.[2] |

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its therapeutic effects by specifically targeting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3][4] The mTOR pathway is often hyperactivated in various cancers, making it a prime target for anticancer therapies.[4]

This compound functions by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[3] This this compound-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), leading to the inhibition of its kinase activity.[3][5][6] The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[3] This ultimately leads to a reduction in protein synthesis, cell cycle arrest, and the inhibition of tumor angiogenesis.[3][4]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity of this compound and for its quantification in pharmaceutical dosage forms.[7]

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Fusion-RP 80Å (250 x 4.6 mm, 4µm) |

| Mobile Phase | Component A: 0.1% v/v formic acid in THF (90:10) Component B: Methanol Gradient: Component A:Component B (25:75) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 277 nm |

| Column Temperature | 50°C |

| Injection Volume | 20 µL |

| Retention Time | Approximately 12.68 min |

Methodology:

-

Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution. Further dilute with the mobile phase to obtain a series of standard solutions of known concentrations (e.g., 50-120 µg/mL).

-

Sample Preparation: For parenteral dosage forms, dilute the formulation with methanol to fall within the linear range of the standard curve.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the structural confirmation of this compound. While a detailed spectrum of this compound is not publicly available, analysis of its isomers provides insight into the expected chemical shifts. For instance, in a regioisomeric impurity, the absence of a hydroxyl proton signal at the C31 position (typically observed between δ 2.13-2.15 ppm in sirolimus derivatives) and the presence of a hydroxyl proton signal at the C42 position (around 3.93 ppm) can differentiate it from this compound.[8] A full ¹H and ¹³C NMR analysis would be required for complete structural verification.

Western Blotting for mTOR Pathway Analysis

Western blotting is a key technique to assess the inhibitory effect of this compound on the mTOR signaling pathway by measuring the phosphorylation status of downstream proteins.[9]

Methodology:

-

Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., renal cell carcinoma lines) and treat with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, and 4E-BP1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and assess the inhibitory effect of this compound.

Below is a generalized workflow for a Western Blotting experiment.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of this compound. The provided experimental protocols offer a foundation for researchers and drug development professionals to effectively characterize and analyze this important anticancer agent. A thorough understanding of its interaction with the PI3K/AKT/mTOR pathway is critical for the development of novel therapeutic strategies and for optimizing its clinical use.

References

- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmasm.com [pharmasm.com]

- 7. This compound Isomer C|CAS 1027067-40-8 [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Temsirolimus (CCI-779): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Temsirolimus (CCI-779), a key therapeutic agent in oncology. It details the journey from its initial synthesis to regulatory approval, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Discovery and Development Timeline

This compound (CCI-779) is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] Its development as an anti-cancer agent was a multi-year process involving preclinical studies and a structured clinical trial program.

Early 1990s: The Dawn of mTOR Inhibitors The journey of this compound began with the exploration of rapamycin, a natural macrolide with immunosuppressive properties. Recognizing the critical role of the mTOR pathway in cell growth and proliferation, researchers sought to develop rapamycin analogs with improved pharmaceutical properties for cancer therapy.

Late 1990s - Early 2000s: Synthesis and Preclinical Evaluation Wyeth Pharmaceuticals (now part of Pfizer) synthesized this compound (CCI-779), a soluble ester of rapamycin.[4][5] This modification enhanced its suitability for intravenous administration. The initial synthesis of this compound was first disclosed in U.S. Patent No. 5,362,718.[6] Preclinical studies demonstrated its potent anti-proliferative activity across a range of cancer cell lines and in vivo tumor models.[4]

2002-2005: Phase I Clinical Trials Phase I trials were initiated to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of this compound in patients with advanced solid tumors.[7][8][9][10] One such study, conducted between October 2002 and March 2005, established a recommended dose for Phase II studies in Japanese patients.[8][9] Another Phase I study evaluated a daily dosing regimen for 5 days every 2 weeks.[7][10]

Early to Mid-2000s: Phase II Clinical Trials Following the promising results from Phase I, a series of Phase II trials were conducted to evaluate the efficacy of this compound in specific cancer types. These included studies in heavily pretreated patients with locally advanced or metastatic breast cancer, extensive-stage small-cell lung cancer, and relapsed mantle cell lymphoma.[11][12][13][14][15] These trials provided evidence of the antitumor activity of this compound.[11][14][15]

2007: Pivotal Phase III Trial and Regulatory Approval A landmark three-arm, Phase III clinical trial involving 626 patients with advanced renal cell carcinoma (RCC) and a poor prognosis was a turning point.[16] This study compared this compound monotherapy, interferon-alfa (IFN-α) monotherapy, and a combination of both. The results demonstrated a significant improvement in overall survival for patients treated with this compound alone.[16][17]

Based on the strength of these results, Wyeth Pharmaceuticals received approval for this compound (marketed as Torisel) from the U.S. Food and Drug Administration (FDA) in May 2007 for the treatment of advanced renal cell carcinoma.[6][16] This was followed by approval from the European Medicines Agency (EMA) in November 2007.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (mTOR kinase inhibition) | Cell-free assay | 1.76 µM | [1][2][3] |

| IC50 (Cell Proliferation) | Bel-7402 (Liver Cancer) | 8.62 µM (48h) | [18] |

| IC50 (Cytotoxicity) | A498 (Renal Cancer) | 0.35 µM (72h) | [1] |

| In Vivo Tumor Growth Inhibition | PC-3 (Prostate Cancer) Xenograft | 39 ± 5 days growth delay (20 mg/kg, i.p., 5x/week for 3 weeks) | [3] |

| In Vivo Tumor Growth Inhibition | DU145 (Prostate Cancer) Xenograft | 17 ± 3 days growth delay (20 mg/kg, i.p., 5x/week for 3 weeks) | [3] |

| In Vivo Tumor Growth Inhibition | RH-30 (Rhabdomyosarcoma) Xenograft | Significant tumor volume inhibition (20mg/kg, every 3 days for 30 days, i.p.) | [19] |

Table 2: Key Efficacy Results from the Phase III Trial in Advanced Renal Cell Carcinoma

| Endpoint | This compound (n=209) | Interferon-α (n=207) | Combination (n=210) | p-value (this compound vs. IFN-α) | Reference |

| Median Overall Survival | 10.9 months | 7.3 months | 8.4 months | 0.0078 | [16] |

| Median Progression-Free Survival | 5.5 months | 3.1 months | 4.7 months | 0.0001 | [16] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

In Vitro mTOR Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on mTOR kinase activity.

-

Methodology:

-

The Flag-tagged wild-type human mTOR (Flag-mTOR) DNA construct is transiently transfected into HEK293 cells.

-

After 48 hours, protein is extracted and Flag-mTOR is purified.

-

The kinase assay is performed in the presence of purified Flag-mTOR, a substrate (e.g., recombinant p70S6K), and ATP.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The phosphorylation of the substrate is measured, typically using a radioactive ATP isotope ([γ-32P]ATP) and subsequent autoradiography, or by using a phospho-specific antibody in an ELISA or Western blot format.

-

The IC50 value, the concentration of this compound that inhibits 50% of the mTOR kinase activity, is calculated from the dose-response curve.[1]

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the proliferation of cancer cells.

-

Methodology:

-

Cancer cells (e.g., Bel-7402) are seeded in 96-well plates at a density of 4x10³ cells per well and allowed to adhere for 48 hours.[18]

-

The cells are then treated with various concentrations of this compound (e.g., 0.25 µM to 28 µM) for a specified duration (e.g., 48 hours).[18]

-

After the treatment period, the medium containing this compound is removed, and fresh medium is added.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 g/L) is added to each well and incubated for 4 hours at 37°C.[18]

-

The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells, and the IC50 value is calculated.[18]

-

Western Blot Analysis of mTOR Pathway Proteins

-

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

-

Methodology:

-

Cancer cells are treated with this compound at various concentrations and for different time points.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

The membrane is incubated with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K, S6, and 4E-BP1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software to assess the changes in protein phosphorylation.[18]

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., RH-30 rhabdomyosarcoma cells).[19]

-

Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The treatment group receives this compound at a specified dose and schedule (e.g., 20 mg/kg, intraperitoneally, every 3 days for 30 days).[19] The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target inhibition).

-

The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[19]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound inhibits mTORC1, blocking downstream signaling for cell growth.

Caption: A typical workflow for the preclinical development of an anticancer drug like this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Phase 1 clinical study of this compound (CCI-779) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A phase I and pharmacokinetic study of this compound (CCI-779) administered intravenously daily for 5 days every 2 weeks to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase II study of this compound (CCI-779), a novel inhibitor of mTOR, in heavily pretreated patients with locally advanced or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. A randomized, phase II trial of two dose levels of this compound (CCI-779) in patients with extensive-stage small-cell lung cancer who have responding or stable disease after induction chemotherapy: a trial of the Eastern Cooperative Oncology Group (E1500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase II Study of this compound (CCI-779), a Novel Inhibitor of mTOR, in Heavily Pretreated Patients With Locally Advanced or Metastatic Breast Cancer | Scilit [scilit.com]

- 15. ascopubs.org [ascopubs.org]

- 16. cancernetwork.com [cancernetwork.com]

- 17. Clinical experience with this compound in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]